molecular formula C21H23FN4O3 B4013041 N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide

N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B4013041
M. Wt: 398.4 g/mol
InChI Key: HQBKBSXERKZVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the fluorobenzoyl group and the piperazine ring in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide typically involves multi-step procedures. One common approach is the reaction of 3-fluorobenzoyl chloride with piperazine to form 4-(3-fluorobenzoyl)piperazine. This intermediate is then reacted with N-phenylethanediamine under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorobenzoyl group may enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide is unique due to its specific combination of the fluorobenzoyl group and the piperazine ring. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-17-6-4-5-16(15-17)21(29)26-13-11-25(12-14-26)10-9-23-19(27)20(28)24-18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBKBSXERKZVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.